molecular formula C3H8IN B8807460 (2-iodoethyl)(methyl)amine

(2-iodoethyl)(methyl)amine

Cat. No.: B8807460
M. Wt: 185.01 g/mol
InChI Key: NCBOOWSTLLAGKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodo-N-methylethanamine is an organic compound with the molecular formula C3H8IN. It is a derivative of ethanamine, where an iodine atom is substituted at the second carbon position, and a methyl group is attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodo-N-methylethanamine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-iodoethanol with methylamine. The reaction typically occurs under basic conditions, using a base such as sodium hydroxide to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of (2-iodoethyl)(methyl)amine may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N-methylethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield 2-hydroxy-N-methylethanamine .

Scientific Research Applications

2-Iodo-N-methylethanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodo-N-methylethanamine involves its interaction with specific molecular targets. The iodine atom’s presence can influence the compound’s reactivity and binding affinity to various receptors or enzymes. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-N-(2-iodoethyl)-N-methylethanamine: Another derivative with two iodine atoms, which may exhibit different reactivity and properties.

    2-Iodoethanol: A precursor in the synthesis of 2-Iodo-N-methylethanamine.

    N-Methylethanamine: The parent compound without the iodine substitution.

Uniqueness

2-Iodo-N-methylethanamine is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C3H8IN

Molecular Weight

185.01 g/mol

IUPAC Name

2-iodo-N-methylethanamine

InChI

InChI=1S/C3H8IN/c1-5-3-2-4/h5H,2-3H2,1H3

InChI Key

NCBOOWSTLLAGKM-UHFFFAOYSA-N

Canonical SMILES

CNCCI

Origin of Product

United States

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